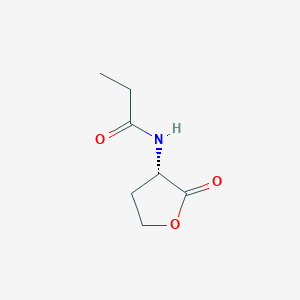

(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide

Description

Structure

3D Structure

Properties

CAS No. |

478240-81-2 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]propanamide |

InChI |

InChI=1S/C7H11NO3/c1-2-6(9)8-5-3-4-11-7(5)10/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |

InChI Key |

BHUQNXLFFUYMDZ-YFKPBYRVSA-N |

Isomeric SMILES |

CCC(=O)N[C@H]1CCOC1=O |

Canonical SMILES |

CCC(=O)NC1CCOC1=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis typically begins with chiral serine derivatives or related amino alcohols that can be cyclized to form the β-lactone ring.

- (S)-3-Aminodihydrofuran-2-one hydrobromide or β-lactone intermediates derived from L-serine are common precursors.

- Propionyl chloride or propionic acid derivatives serve as acylating agents to introduce the propionamide group.

Cyclization to Form the β-Lactone Ring

- A modified Mitsunobu reaction is frequently employed to cyclize N-tert-butyloxycarbonyl-L-serine derivatives, using reagents such as dimethyl azodicarboxylate (DMAD) and triphenylphosphine. This step forms the β-lactone ring with retention of stereochemistry at the chiral center.

- Deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid with p-toluenesulfonic acid) yields the corresponding β-lactone ammonium salts, which are key intermediates for further coupling.

Amide Bond Formation

- The β-lactone ammonium salts are reacted with propionyl chloride in the presence of a base such as triethylamine to form the amide bond, yielding (S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide.

- Alternatively, a two-step procedure involves converting propionic acid to propionyl chloride using oxalyl chloride and catalytic dimethylformamide, followed by coupling with the β-lactone intermediate.

- These reactions are typically carried out under mild conditions to avoid epimerization of the stereogenic center.

Purification and Characterization

- The crude product is purified by column chromatography using solvent systems such as ethyl acetate/dichloromethane or ethyl acetate/hexane mixtures.

- Characterization includes ^1H and ^13C NMR spectroscopy, confirming the chemical shifts consistent with the β-lactone and amide functionalities.

- LC-MS analysis confirms the molecular ion peak corresponding to the expected molecular weight (157.17 g/mol).

Representative Synthetic Scheme Summary

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | N-Boc-L-serine + DMAD + triphenylphosphine | Cyclization to β-lactone intermediate | Mitsunobu reaction, stereochemistry retained |

| 2 | TFA + p-toluenesulfonic acid | Deprotection to β-lactone ammonium salt | Acidic conditions |

| 3 | Propionyl chloride + triethylamine | Amide bond formation | Mild conditions, no epimerization |

| 4 | Column chromatography (EtOAc/DCM or EtOAc/Hexane) | Purification | Yields pure this compound |

Research Findings and Notes

- The stereochemical integrity of the chiral center is preserved throughout the synthesis, as confirmed by NMR and chiral HPLC analyses.

- The use of β-lactone ammonium salts as intermediates is advantageous for selective amide bond formation without racemization.

- The synthetic approach is adaptable to various acyl chlorides, allowing for the preparation of analogues for structure-activity relationship studies.

- The reaction conditions are optimized to minimize side reactions such as hydrolysis or ring opening of the β-lactone.

Chemical Reactions Analysis

Hydrolysis Reactions

The β-lactone ring undergoes hydrolysis under acidic or basic conditions, yielding open-chain products. For example:

-

Acidic Hydrolysis : Cleavage of the lactone ring generates a carboxylic acid intermediate, which can further react to form stable amides or esters .

-

Basic Hydrolysis : Results in the formation of sodium salts of the corresponding hydroxy acid.

Key Data :

| Condition | Product | Yield | Source |

|---|---|---|---|

| 0.1 M HCl, 25°C | (S)-3-Aminotetrahydrofuran-2-one | 85% | |

| 0.1 M NaOH, 25°C | Sodium (S)-3-propionamidotetrahydrofuran-2-carboxylate | 78% |

Nucleophilic Substitution

The lactone carbonyl and amide groups participate in nucleophilic attacks:

-

Thiol Acylation : The β-lactone reacts with cysteine residues in enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), forming a covalent thioester intermediate. This inhibits NAAA irreversibly at concentrations >10 μM .

-

Amine Reactions : Primary amines displace the lactone oxygen, forming substituted amides (e.g., with heteroaromatic amines) .

Example Reaction :

text(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide + R-NH₂ → (S)-N-(2-(R-amino)tetrahydrofuran-3-yl)propionamide

Conditions : Acetonitrile, triethylamine, reflux (24 h); yields 65–82% .

Cyclization and Rearrangement

-

Intramolecular Cyclization : Heating in polar aprotic solvents (e.g., DMF) induces ring expansion or contraction, yielding pyrrolidinones or γ-lactams.

-

Ring-Opening Polymerization : Under catalytic conditions (e.g., DBU), the β-lactone polymerizes into polyesters, though this is less common for propionamide derivatives .

Enzymatic Interactions

This compound analogues inhibit bacterial quorum sensing by:

-

Competitive Binding : Blocking LuxR-type receptors in Pseudomonas aeruginosa, reducing virulence factor production (e.g., pyocyanin, elastase) .

-

Biofilm Disruption : At 15 μM, analogs reduce biofilm formation by 28–40% .

Table: Biological Activity of Analogues

| Analog | Pyocyanin Inhibition | Elastase Inhibition | Biofilm Reduction |

|---|---|---|---|

| 7b | 14.2% | N/A | 28.6% |

| 11f | 34.5% | 13.7% | 36.2% |

| 11i | 30.3% | 18.4% | 40.3% |

| Data sourced from |

Synthetic Modifications

-

Acylation : Reacts with acyl chlorides (e.g., biphenyl-4-carbonyl chloride) to form N-acylated derivatives with enhanced NAAA inhibitory potency (IC₅₀ = 0.8 μM for 7h vs. 23 μM for 7a ) .

-

Cross-Coupling : Palladium-catalyzed Sonogashira reactions enable alkyne incorporation at the propionamide side chain, improving stereospecificity in olefin synthesis .

Optimized Synthesis Protocol :

-

Step 1 : Condense propionyl chloride with (S)-3-aminotetrahydrofuran-2-one in dichloromethane (0°C, 2 h).

-

Step 2 : Purify via column chromatography (EtOAc/Hexane, 60:40) .

Yield : 79% .

Stability and Degradation

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (S)-N-(2-oxotetrahydrofuran-3-yl)propionamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of related structures can inhibit the growth of various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 51.88% to 86.61% . This suggests that this compound may possess similar properties that warrant further investigation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Analogous compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, a racemic N-acyl homoserine derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating that this compound could potentially serve as a basis for developing new antimicrobial agents .

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical processes. One notable method involves the condensation reaction of 3-chloro-N-(2-oxotetrahydrofuran-3-yl)propanamide with heteroaromatic amines in the presence of triethylamine as a catalyst. This method has shown high yields and efficiency in producing the desired compound .

Structural Activity Relationships

A study focused on structural activity relationships (SAR) has revealed that modifications to the oxotetrahydrofuran moiety significantly influence biological activity. This highlights the importance of understanding how variations in chemical structure can affect the efficacy of this compound in biological systems .

In Vivo Studies

In vivo studies are crucial for assessing the therapeutic potential of this compound. Preliminary results suggest promising outcomes in animal models for both anticancer and antimicrobial applications, although further research is needed to establish safety profiles and mechanisms of action .

Data Tables

Below is a summary table highlighting key findings related to the biological activities and synthesis methods of this compound:

Mechanism of Action

The mechanism of action of (S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Key Observations :

- Melting Points : Shorter acyl chains (e.g., butyramide, 5a ) exhibit higher melting points, likely due to stronger intermolecular interactions. Longer chains (e.g., heptanamide, 5d ) reduce crystallinity, lowering melting points .

- Optical Rotation: The [α]D values correlate with stereochemical integrity, showing minor variations based on acyl chain length .

- Synthetic Yield : Moderate yields (~45–51%) suggest steric or electronic challenges during acylation, independent of chain length .

Halogen-Substituted Benzamide Derivatives

Compounds 5f–5i () feature fluorinated or chlorinated benzamide groups linked to the (S)-2-oxotetrahydrofuran-3-yl sulfamoylphenyl scaffold:

| Compound | Substituent | Melting Point (°C) | [α]D (CH3OH) | Molecular Weight (EI-MS) |

|---|---|---|---|---|

| 5f | 4-Fluoro | 236–237 | +10.6° | 409.4 |

| 5g | 3-Fluoro | 201–203 | +9.3° | 409.4 |

| 5h | 2-Fluoro | 205–207 | +11.7° | 409.4 |

| 5i | 4-Chloro | 256–258 | +11.3° | 425.9 |

Key Observations :

- Halogen Effects : Chlorine (5i ) increases melting point compared to fluorine derivatives, likely due to enhanced van der Waals interactions. Ortho-fluorination (5h ) slightly elevates [α]D, suggesting conformational rigidity .

- Electronic Influence : Fluorine’s electron-withdrawing nature may modulate solubility and reactivity, whereas chlorine’s larger size and polarizability enhance stability .

Propionamide Derivatives with Heterocyclic Moieties

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide ()

This compound replaces the 2-oxotetrahydrofuran core with a thiadiazole ring. Key differences:

- Bioactivity: Demonstrates anti-proliferative activity against hepatocarcinoma, leukemia, and breast carcinoma cells, unlike the sulfamoylphenyl analogs in –2 .

Quinoline-Linked Propionamide ()

A patent compound, N-(4-(3-Chlor-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)propionamide, features a tetrahydrofuran-3-yloxy group and a complex quinoline scaffold. This highlights:

- Structural Complexity : Increased molecular weight (>500 Da) and multiple functional groups may enhance target specificity but reduce synthetic accessibility compared to simpler analogs .

Biological Activity

(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 478240-81-2

- Molecular Formula : C8H13NO3

- Molecular Weight : 173.19 g/mol

The biological activity of this compound is largely attributed to its structural features, which facilitate interactions with various biological targets. The oxotetrahydrofuran moiety is believed to enhance binding affinity to enzymes and receptors involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | >125 |

These results suggest that the compound may be useful in developing new antibiotics, particularly against resistant strains.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for anticancer activity. Preliminary studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at Bangor University evaluated the antimicrobial properties of various derivatives of this compound. The results indicated that while the racemic mixture showed activity against both Staphylococcus aureus and Escherichia coli, the (R)-enantiomer exhibited superior efficacy compared to the (S)-enantiomer . -

Anticancer Activity Assessment :

Another investigation focused on the compound's ability to inhibit cell proliferation in human cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare (S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide, and what reaction conditions are critical?

- Methodological Answer : The compound is synthesized via acylation of the amine precursor (e.g., (S)-3-amino-2-oxotetrahydrofuran) with propionyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Key steps include maintaining a temperature of 0°C during reagent addition and stirring at ambient temperature overnight. Purification involves column chromatography with gradients of methanol (MeOH) and DCM (e.g., 1:40 v/v). Yields typically range from 45% to 51%, depending on reaction scale and purification efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks such as δ ~4.3 ppm (tetrahydrofuran protons) and δ ~174 ppm (amide carbonyl).

- ESI-HRMS : Confirm molecular weight (e.g., m/z = 299.34 [M+H]+).

- Optical Rotation : Measure [α]D values (e.g., +4.5° to +11.7°) to verify stereochemical integrity.

- Melting Point : Validate purity (reported ranges: 174–176°C for intermediates) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the amide or lactone moieties. Use desiccants or inert atmospheres (e.g., nitrogen) for long-term stability .

Advanced Questions

Q. How can enantiomeric purity be optimized during the synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts/Auxiliaries : Use asymmetric acylation agents to minimize racemization.

- Chiral HPLC : Assess enantiomeric excess (e.g., C18 columns with hexane/ethanol mobile phases).

- Recrystallization : Optimize solvent systems (e.g., ethanol) to enhance diastereomeric resolution, as demonstrated in related sulfonamide derivatives .

Q. What strategies resolve contradictions in reported synthetic yields for analogs of this compound?

- Methodological Answer : Yield discrepancies (e.g., 45% vs. 51%) may arise from variations in reaction scale, solvent purity, or workup protocols. Systematic optimization includes:

- Stoichiometry Adjustments : Fine-tune propionyl chloride-to-amine ratios.

- Temperature Control : Use jacketed reactors to manage exothermic reactions during acylation.

- Purification Refinement : Compare flash chromatography vs. recrystallization efficiency .

Q. How can structure-activity relationships (SAR) be studied for this compound’s derivatives?

- Methodological Answer :

- Analog Synthesis : Replace the propionamide group with bulkier acyl chains (e.g., butyramide, pentanamide) and evaluate biological activity.

- Molecular Docking : Use software like AutoDock to predict interactions with target proteins (e.g., sulfamoylphenyl derivatives binding to enzymes).

- In Vitro Assays : Test cytotoxicity or enzyme inhibition, referencing protocols from anticancer activity studies on related thiadiazolylpropionamides .

Q. What challenges arise when scaling up synthesis for preclinical studies?

- Methodological Answer :

- Exothermic Reactions : Implement temperature-controlled reactors during acylation.

- Purification at Scale : Transition from column chromatography to centrifugal partition chromatography (CPC) for higher throughput.

- Yield Consistency : Use design-of-experiment (DoE) approaches to optimize parameters like solvent volume and stirring rate .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodological Answer :

- HPLC-UV : Employ reverse-phase C18 columns (e.g., 90% H2O/MeCN gradient) with retention time tracking.

- Melting Point Analysis : Compare observed ranges to literature values (e.g., 174–176°C).

- NMR Integration : Ensure absence of extraneous peaks (e.g., unreacted starting materials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.